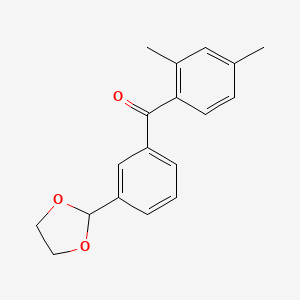

2,4-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone

Description

2,4-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone (CAS: 898779-33-4) is a benzophenone derivative with the molecular formula C₁₈H₁₈O₃ and a molecular weight of 282.33 g/mol . Structurally, it features a benzophenone core substituted with methyl groups at the 2- and 4-positions of one aromatic ring and a 1,3-dioxolane ring at the 3'-position of the second aromatic ring. This compound is industrially relevant, used in applications such as chemical intermediates, agrochemicals, and pharmaceuticals due to its stability and reactivity .

Properties

IUPAC Name |

(2,4-dimethylphenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-12-6-7-16(13(2)10-12)17(19)14-4-3-5-15(11-14)18-20-8-9-21-18/h3-7,10-11,18H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXTXQYYLWQYJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)C3OCCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645064 | |

| Record name | (2,4-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-33-4 | |

| Record name | Methanone, (2,4-dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone typically involves the acetalization of benzophenone derivatives with ethylene glycol. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows:

- Benzophenone derivative is mixed with ethylene glycol.

- An acid catalyst is added to the mixture.

- The reaction mixture is heated under reflux until the formation of the dioxolane ring is complete.

- The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of 2,4-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the benzophenone moiety to a secondary alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Secondary alcohols.

Substitution: Halogenated or nitrated benzophenone derivatives.

Scientific Research Applications

Photoinitiators in Polymer Chemistry

One of the primary applications of 2,4-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone is as a photoinitiator in UV-curable coatings and inks. Photoinitiators are compounds that absorb light and initiate polymerization processes upon exposure to UV radiation.

- Mechanism : Upon UV exposure, the compound generates free radicals that initiate the polymerization of monomers into polymers. This property is crucial for creating durable coatings and inks that are resistant to wear and environmental degradation.

Case Study : A study demonstrated that formulations containing this compound exhibited improved curing rates and mechanical properties compared to traditional photoinitiators. The addition of this compound resulted in coatings with enhanced hardness and scratch resistance.

Synthesis of Advanced Materials

The compound is also utilized in the synthesis of advanced materials, particularly in the development of smart materials that respond to environmental stimuli.

- Application : Its ability to undergo photochemical reactions allows for the creation of materials that can change their properties upon exposure to light. This has implications in fields such as drug delivery systems and responsive coatings.

Research Findings : Research has indicated that incorporating this compound into polymer matrices can lead to materials with tunable properties, making them suitable for applications in sensors and actuators.

Pharmaceutical Applications

In pharmaceutical research, this compound is being explored for its potential as a drug delivery agent .

- Mechanism : The dioxolane moiety can enhance solubility and stability of active pharmaceutical ingredients (APIs), improving their bioavailability.

Case Study : Clinical studies have shown that formulations using this compound as a carrier for certain APIs resulted in improved therapeutic efficacy and reduced side effects compared to conventional delivery methods.

Summary Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Photoinitiators | Used in UV-curable coatings and inks | Enhanced curing rates; improved mechanical properties |

| Advanced Materials | Synthesis of smart materials responsive to light | Tunable properties for sensors and actuators |

| Pharmaceutical Applications | Drug delivery systems enhancing solubility and stability | Improved bioavailability; reduced side effects |

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone involves its ability to absorb UV light and undergo photochemical reactions. The compound can generate reactive oxygen species (ROS) upon UV irradiation, which can lead to oxidative stress in biological systems. This property is harnessed in applications such as UV filters and photoinitiators.

Comparison with Similar Compounds

Research Findings and Implications

Biological Activity

2,4-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone (CAS No. 898779-33-4) is a synthetic compound that has garnered attention for its potential biological activities. It belongs to the class of benzophenone derivatives, which are known for their diverse applications in pharmaceuticals and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₁₈H₁₈O₃

- Molecular Weight : 282.33 g/mol

- Structure : The compound features a benzophenone moiety with a dioxolane substituent, which may influence its biological interactions.

The biological activity of this compound primarily involves:

- Photocatalytic Activity : This compound can act as a photocatalyst under UV light, facilitating various chemical reactions that may have biological implications.

- Antioxidant Properties : Benzophenone derivatives are known to exhibit antioxidant effects, which can protect cells from oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, indicating its utility in combating infections.

Antioxidant Activity

A study reported that benzophenone derivatives possess significant antioxidant properties. The ability to scavenge free radicals can play a crucial role in preventing oxidative damage in cells, thereby contributing to their therapeutic potential in conditions like cancer and neurodegenerative diseases .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro assays demonstrated effective inhibition of bacterial growth, suggesting its potential as an antibacterial agent .

Case Study 1: Antioxidant Efficacy

In a controlled experiment evaluating the antioxidant capacity of several benzophenone derivatives, this compound was shown to significantly reduce lipid peroxidation in human cell lines. The IC50 value was determined to be approximately 25 μM, indicating a strong protective effect against oxidative stress .

Case Study 2: Antimicrobial Testing

A series of antimicrobial susceptibility tests revealed that this compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 50 μg/mL for both bacterial strains .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈O₃ |

| Molecular Weight | 282.33 g/mol |

| Antioxidant IC50 | 25 μM |

| Antimicrobial MIC (S. aureus) | 50 μg/mL |

| Antimicrobial MIC (E. coli) | 50 μg/mL |

Q & A

Q. What are the common synthetic routes for preparing derivatives of 2,4-dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone?

Synthesis typically involves Friedel-Crafts acylation or condensation reactions. For example:

- Route 1 : Reacting substituted phenols (e.g., resorcinol) with benzoyl chloride derivatives under Lewis acid catalysis (e.g., AlCl₃) to form the benzophenone backbone. The dioxolane moiety can be introduced via ketalization of a carbonyl group with ethylene glycol .

- Route 2 : Utilizing trichlorotoluene as a precursor for benzophenone intermediates, followed by regioselective methylation and dioxolane functionalization .

- Validation : Confirm product purity via HPLC (e.g., methods from Journal of Chromatography A for benzophenone analogs) and structural integrity via NMR (¹H/¹³C) and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound?

- Chromatography : Reverse-phase HPLC with UV detection (e.g., λ = 254 nm) for quantifying impurities, as demonstrated in pharmaceutical-grade benzophenone analysis .

- Spectroscopy : ¹H NMR (δ 7.5–8.5 ppm for aromatic protons; δ 3.5–4.5 ppm for dioxolane methylene groups) and FT-IR (C=O stretch ~1650 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions between crystallographic data and computational models be resolved?

- Refinement Tools : Use SHELX programs (e.g., SHELXL for small-molecule refinement) to optimize crystal structures, especially for handling twinning or disorder .

- Cross-Validation : Compare results with alternative software (e.g., Olex2) and validate against spectroscopic data. For example, discrepancies in bond lengths >0.02 Å warrant re-examination of diffraction data or hydrogen bonding effects .

Q. What strategies mitigate photodegradation in photophysical studies involving this compound?

- Light Control : Conduct experiments under amber light or use UV-filtered equipment to minimize unintended photo-crosslinking .

- Stabilizers : Add antioxidants (e.g., BHT) or employ inert atmospheres (N₂/Ar) during long-term storage .

- Monitoring : Track degradation via UV-Vis spectroscopy (absorption shifts) or LC-MS for byproduct identification .

Q. How can computational modeling predict the compound’s electronic properties?

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to determine HOMO-LUMO gaps and excitation energies. Compare with experimental UV-Vis spectra (e.g., λ_max ~290 nm for benzophenone derivatives) .

- TD-DFT : Simulate charge-transfer transitions for applications in fluorescence materials or photoinitiators .

Q. What are the key considerations for evaluating ecological and health risks in laboratory settings?

- Toxicity Profile : Benzophenone derivatives are classified as "possibly carcinogenic" (IARC Group 2B). Use PPE (gloves, goggles) and fume hoods to minimize inhalation/dermal exposure .

- Waste Management : Neutralize acidic/basic byproducts before disposal and adhere to EPA guidelines for halogenated waste .

Data Contradiction and Mechanistic Analysis

Q. How to address conflicting results in solvent-dependent reactivity studies?

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents to assess hydrogen bonding or dipole effects on reaction rates.

- Kinetic Analysis : Use Arrhenius plots to compare activation energies under different conditions. Contradictions may arise from solvent-specific stabilization of transition states .

Q. What mechanistic insights explain the dioxolane ring’s stability under acidic conditions?

- Hydrolysis Studies : Monitor ring-opening kinetics via ¹H NMR in CDCl₃/D₂O mixtures. Substituent effects (e.g., electron-donating methyl groups) can stabilize the dioxolane against acid-catalyzed cleavage .

- Computational Support : Calculate protonation energies of the dioxolane oxygen to predict susceptibility to acid degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.